molecular formula C41H52Cl2N8O8 B10829364 Coblopasvir dihydrochloride CAS No. 1966138-53-3

Coblopasvir dihydrochloride

Cat. No.: B10829364
CAS No.: 1966138-53-3
M. Wt: 855.8 g/mol
InChI Key: NQXPKJCTLPFQIS-KJIUXTSNSA-N
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Description

KW-136 (dihydrochloride), also known as Coblopasvir dihydrochloride, is a pangenotypic non-structural protein 5A (NS5A) inhibitor. It is primarily used for the treatment of chronic hepatitis C virus (HCV) infection. This compound is known for its ability to inhibit the replication of HCV by targeting the NS5A protein, which is essential for the virus’s life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-136 (dihydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. The compound is synthesized in a controlled laboratory environment to ensure high purity and yield .

Industrial Production Methods

Industrial production of KW-136 (dihydrochloride) follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

KW-136 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

KW-136 (dihydrochloride) has several scientific research applications, including:

Mechanism of Action

KW-136 (dihydrochloride) exerts its effects by inhibiting the NS5A protein of the hepatitis C virus. The NS5A protein is crucial for the replication and assembly of the virus. By binding to this protein, KW-136 (dihydrochloride) disrupts the viral replication process, leading to a decrease in viral load and ultimately aiding in the treatment of HCV infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KW-136 (dihydrochloride) is unique due to its pangenotypic activity, meaning it is effective against multiple genotypes of HCV. This broad-spectrum activity makes it a valuable component in antiviral therapy, especially in regions with diverse HCV genotypes .

Properties

CAS No.

1966138-53-3

Molecular Formula

C41H52Cl2N8O8

Molecular Weight

855.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1

InChI Key

NQXPKJCTLPFQIS-KJIUXTSNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl

Origin of Product

United States

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